N-Boc-O5-succinimido-L-glutamic acid benzyl ester
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Overview
Description
N-Boc-O5-succinimido-L-glutamic acid benzyl ester is a compound used primarily in organic synthesis and peptide chemistry. It is a derivative of L-glutamic acid, modified with a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of N-Boc-O5-succinimido-L-glutamic acid benzyl ester may involve large-scale esterification and protection reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O5-succinimido-L-glutamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or alcohols under mild conditions
Major Products Formed
Hydrolysis: L-glutamic acid and benzyl alcohol.
Deprotection: L-glutamic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Boc-O5-succinimido-L-glutamic acid benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-O5-succinimido-L-glutamic acid benzyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The benzyl ester group can be selectively removed under specific conditions, allowing for the controlled release of the active L-glutamic acid .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-glutamic acid 5-benzyl ester
- N-Boc-L-glutamic acid 5-benzyl ester
- Boc-L-glutamic acid γ-benzyl ester
Uniqueness
N-Boc-O5-succinimido-L-glutamic acid benzyl ester is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions. The combination of the Boc and benzyl ester groups allows for precise control over the reactivity and deprotection steps, making it a valuable tool in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYXLRCVBQZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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